Lipophilicity (LogP) Differentiation from Unsubstituted Analog
The 3-nitro substitution substantially reduces calculated lipophilicity compared to the unsubstituted N-(2,2,2-trifluoroethyl)benzamide (CAS 348-08-3). The target compound has a computed LogP of 1.8869, whereas the unsubstituted analog has a computed LogP of 2.3696 [1]. This ~0.48 LogP unit decrease reflects the polar, electron-withdrawing character of the meta-nitro group and translates to altered chromatographic retention and partition behavior that impacts purification and formulation considerations.
Comparator (CAS 348-08-3): LogP = 2.3696
ΔLogP = −0.48
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.8869 |
| Comparator Or Baseline | N-(2,2,2-trifluoroethyl)benzamide (CAS 348-08-3): LogP = 2.3696 |
| Quantified Difference | ΔLogP = -0.4827 (target compound ~20% less lipophilic by LogP units) |
| Conditions | Computed values; target compound from ChemScene computational chemistry data; comparator from ChemSrc database |
Why This Matters
Differences in LogP affect chromatographic retention, solubility profiles, and membrane permeability predictions, making the 3-nitro derivative unsuitable as a direct substitute for the unsubstituted analog in applications where lipophilicity drives performance.
- [1] ChemSrc. N-(2,2,2-trifluoroethyl)benzamide (CAS 348-08-3) Physicochemical Properties. Retrieved April 2026. View Source
